1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione
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Overview
Description
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione typically involves the reaction of pteridine derivatives with epoxide-containing reagents. One common method is the nucleophilic substitution reaction where the pteridine core is functionalized with oxirane groups under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxirane groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include diols, alcohols, and substituted pteridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione involves its interaction with biological molecules through its oxirane groups. These groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially inhibiting enzyme activity or altering cellular functions . The pteridine core may also interact with specific molecular targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]benzene: Similar structure but with a benzene core instead of pteridine.
1,3-Bis[(oxiran-2-yl)methyl]pyrazine: Features a pyrazine core, another bicyclic heterocycle.
1,3-Bis[(oxiran-2-yl)methyl]quinoxaline: Contains a quinoxaline core, known for its biological activity.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione is unique due to its pteridine core, which is less common compared to benzene or pyrazine derivatives. This core structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
86140-79-6 |
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Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
1,3-bis(oxiran-2-ylmethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c17-11-9-10(14-2-1-13-9)15(3-7-5-19-7)12(18)16(11)4-8-6-20-8/h1-2,7-8H,3-6H2 |
InChI Key |
ADECCKWKOCQCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4CO4 |
Origin of Product |
United States |
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